IQA

CK2 inhibition binding affinity ATP-competitive inhibitor

Procure IQA for its unparalleled selectivity in CK2 research. Its indoloquinazolinone core ensures >20-fold selectivity over DYRK1a and a clean profile against 44+ kinases at 10 µM, unlike TBB or DMAT. This cell-permeable, ATP/GTP-competitive inhibitor enables reliable target validation in cellular assays. Ideal for medicinal chemistry based on PDB 1OM1.

Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
CAS No. 391670-48-7
Cat. No. B1217704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIQA
CAS391670-48-7
Synonyms(5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid
ODIQ-acetic acid
Molecular FormulaC17H12N2O3
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O
InChIInChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21)
InChIKeyINSBKYCYLCEBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IQA (CAS 391670-48-7) – Indoloquinazolinone-Derived ATP/GTP-Competitive CK2 Inhibitor for High-Selectivity Kinase Profiling


IQA ([5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl]acetic acid) is a synthetic indoloquinazolinone compound that acts as a cell-permeable, reversible, ATP/GTP-competitive inhibitor of protein kinase CK2 (casein kinase 2). Its biochemical potency (Ki = 0.17 µM; IC50 = 390 nM at 100 µM ATP) [1] places it among the most potent early-generation CK2 inhibitors. IQA is distinguished by its high selectivity—at 10 µM it is ineffective or only weakly effective against a panel of 44 diverse protein kinases [1]—and by the availability of a high-resolution (1.68 Å) co-crystal structure with CK2α that defines its binding mode at atomic detail [1][2].

Why IQA Cannot Be Replaceably Substituted with TBB, DMAT, CX-4945, or Flavonoid CK2 Inhibitors


CK2 inhibitors span multiple chemotypes (tetrabromobenzimidazoles/triazoles, indoloquinazolines, naphthyridines, flavonoids) that differ profoundly in potency, selectivity signature, off-target liability, and structural biology tool utility. TBB achieves a Ki of 0.4 µM—2.4-fold weaker than IQA—and loses selectivity against DYRK1a (IC50 < 1 µM vs. 8 µM for IQA) [1]. The clinical candidate CX-4945 (silmitasertib) is far more potent (Ki ≈ 0.38 nM) but operates on a different selectivity/reliability axis as an orally bioavailable drug candidate rather than a well-characterized tool compound with a published high-resolution co-crystal structure [2]. Flavonoids such as apigenin and quercetin inhibit CK2 at sub-micromolar concentrations but are explicitly described as 'more promiscuous' than IQA, lacking clean selectivity across kinase panels [1]. These differences make generic, undifferentiated substitution among CK2 inhibitors scientifically unsound.

IQA Product-Specific Quantitative Evidence Guide: Head-to-Head Differentiation Data


IQA Ki = 0.17 µM vs. TBB Ki = 0.4 µM: 2.4-Fold Tighter Binding Affinity at the CK2 ATP Site

IQA binds CK2 with a Ki of 0.17 µM, which is 2.4-fold lower (tighter) than the Ki of 0.4 µM reported for TBB, the prototypical tetrabromobenzotriazole CK2 inhibitor [1]. Under identical assay conditions (CK2 holoenzyme, 100 µM ATP), IQA's IC50 is 390 nM [1]. The rank order of published Ki values among early-generation CK2 inhibitors is DMAT (40 nM) < IQA (170 nM) < TBB (400 nM) [1][2].

CK2 inhibition binding affinity ATP-competitive inhibitor indoloquinazoline

IQA Is Ineffective Against 44 Kinases at 10 µM: Broad Selectivity Profile vs. Promiscuous Flavonoids

When tested at 10 µM in the presence of 100 µM ATP, IQA almost completely suppresses CK2 activity but is ineffective or only weakly effective against a panel of 44 diverse protein kinases [1]. In contrast, the flavonoid CK2 inhibitors apigenin and quercetin are explicitly described as 'more promiscuous' in the same study [1]. IQA also shows no inhibition of PI3Kα/β/γ at 20 µM and exhibits IC50 values ≥10 µM against 48 commonly studied kinases . Individual IC50 values against off-targets include PKA (16 µM), GSK3β (14 µM), LCK (11 µM), DYRK1A (8 µM), and PI3Kγ (>200 µM) .

kinase selectivity off-target profiling CK2 inhibitor panel screening

IQA DYRK1a IC50 = 8 µM vs. TBB DYRK1a IC50 < 1 µM: 8-Fold Superior Selectivity Window Over DYRK1a

IQA achieves a DYRK1a IC50 of 8 µM, providing a 20-fold selectivity window over CK2 (IC50 0.39 µM). In contrast, TBB inhibits DYRK1a with an IC50 < 1 µM, representing less than one order-of-magnitude separation from its CK2 IC50 of ~0.9 µM . DYRK1a is a physiologically important kinase involved in neurodevelopment and cell cycle regulation; inadvertent inhibition can confound interpretation of CK2-focused experiments.

DYRK1A selectivity off-target avoidance CK2 inhibitor kinase profiling

1.68 Å Co-Crystal Structure with CK2α: IQA Binding Mode Defined at Atomic Resolution

IQA has been co-crystallized with maize CK2α (sharing >70% sequence identity with human CK2α) and the structure of the IQA-CK2α complex has been refined to 1.68 Å resolution (PDB ID: 1om1) [1][2]. The structure reveals that IQA occupies the ATP purine-binding plane, with its hydrophobic face oriented toward the hinge region and making critical non-polar contacts with residues V53, I66, M163, and I174 [1]. This structural information is not available at comparable resolution for TBB, DMAT, or the flavonoid inhibitors bound to CK2 [1].

co-crystal structure X-ray crystallography structure-based drug design CK2 inhibitor binding mode

Dose-Dependent Inhibition of Endogenous CK2 in Jurkat Leukemia Cells: Validated Cellular Target Engagement

IQA demonstrates dose-dependent inhibition of endogenous CK2 in intact Jurkat leukemia cells, confirming cell permeability and on-target activity in a living system [1]. IQA also decreases Jurkat cell viability in a concentration-dependent manner . In comparative functional studies, IQA (40 µM) and TBB (25 µM) were both shown to induce apoptosis in Jurkat cells through downregulation of the Akt/PKB survival pathway [2]. The V66A and I174A CK2α mutants—engineered to enlarge the hydrophobic pocket—are markedly less sensitive to IQA, providing genetic validation that the cellular effects are on-target [1].

cellular target engagement CK2 inhibition in cells Jurkat model tool compound validation

Validated Genetic Tool Compatibility: V66A/I174A CK2 Mutant Pair Enables On-Target Chemical Genetic Dissection

IQA's binding depends critically on hydrophobic residues V66 (homologue of maize V53/I66) and I174 in the CK2α ATP pocket. Site-directed mutagenesis of either V66 or I174 to alanine renders human CK2α 'considerably less sensitive' to IQA inhibition compared to wild-type [1]. The double mutant V66A/I174A is markedly resistant not only to IQA but also to TBB, DMAT, and emodin [2]. This enables a powerful chemical genetic strategy: co-expression of the inhibitor-resistant CK2 mutant with wild-type CK2 allows researchers to attribute phenotypes specifically to CK2 inhibition by IQA, ruling out off-target effects [1][2].

chemical genetics inhibitor-resistant mutant CK2 mutant target validation

High-Value Research and Procurement Scenarios Where IQA Provides Differentiated Utility


CK2-Specific Signaling Pathway Dissection Using Chemical Genetic Controls

In studies requiring unambiguous attribution of a cellular phenotype to CK2 inhibition, IQA is the preferred tool compound because it can be paired with the validated CK2α V66A/I174A inhibitor-resistant double mutant. The researcher treats cells expressing either wild-type CK2 or the resistant mutant with IQA; phenotypes that are abrogated only in the wild-type background are conclusively attributed to on-target CK2 inhibition [1]. This chemical genetic strategy has been explicitly developed and validated for IQA and TBB, but IQA offers the advantage of a defined atomic-resolution binding mode [1].

Structure-Based Design of Next-Generation CK2 Inhibitors Using the IQA Scaffold

Medicinal chemistry teams developing novel CK2 inhibitors can use the IQA co-crystal structure (PDB 1om1, 1.68 Å) as a template for structure-based drug design. The structure defines key hydrophobic contacts (V53, I66, M163, I174) that can be exploited for scaffold hopping or fragment growing strategies [1][2]. IQA's indoloquinazolinone core represents a distinct chemotype from the tetrabromobenzimidazole/triazole series, offering an alternative intellectual property and selectivity landscape.

Kinase Selectivity Reference Standard for CK2 Inhibitor Development Programs

IQA serves as a benchmark selectivity standard in CK2 inhibitor discovery programs. Its well-characterized profile—clean inhibition of 44 kinases at 10 µM [1], no PI3K inhibition at 20 µM , and a 20-fold selectivity window over DYRK1a —provides a quantifiable baseline against which novel CK2 inhibitors can be compared. Procurement of IQA as a reference compound ensures that selectivity improvements in new chemical series are measured against a consistent, literature-validated standard.

CK2-Dependent Apoptosis and Cell Survival Studies in Leukemia Models

IQA has been demonstrated to inhibit endogenous CK2 and decrease Jurkat leukemia cell viability in a dose-dependent manner [1], and to downregulate the Akt/PKB survival pathway when applied at 40 µM [3]. Researchers investigating CK2's anti-apoptotic role in hematological malignancies can use IQA as a chemically distinct, structurally characterized tool to cross-validate findings obtained with TBB, DMAT, or CX-4945, thereby strengthening conclusions through multi-scaffold pharmacological corroboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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